molecular formula C22H14Cl4N2O2S B2462169 2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477857-15-1

2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B2462169
CAS No.: 477857-15-1
M. Wt: 512.23
InChI Key: YGXHDXPTMRNWDL-UHFFFAOYSA-N
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Description

2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenyl groups and an oxadiazole ring suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylmethanol with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with thiosemicarbazide to yield the oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is unique due to the presence of both dichlorophenyl groups and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O2S/c23-16-6-5-15(19(25)10-16)11-29-17-3-1-2-14(9-17)21-27-28-22(30-21)31-12-13-4-7-18(24)20(26)8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHDXPTMRNWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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